molecular formula C22H21FN4O2 B11190536 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11190536
M. Wt: 392.4 g/mol
InChI Key: TWNXHLVUCBRTCT-UHFFFAOYSA-N
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Description

“N-(4-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidine ring fused with a tetrahydroisoquinoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 4-methyl-6-oxo-1,6-dihydropyrimidine, and 1,2,3,4-tetrahydroisoquinoline. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control over reaction parameters. The process would likely involve continuous monitoring and optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent would depend on its ability to modulate specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various applications.

Mechanism of Action

The mechanism by which “N-(4-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrimidine and isoquinoline moieties. Examples include:

  • N-(4-FLUOROPHENYL)-2-[4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
  • N-(4-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE

Uniqueness

The uniqueness of “N-(4-FLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” lies in its specific structural features, such as the position of the fluorine atom and the fusion of the pyrimidine and isoquinoline rings. These features may confer unique chemical and biological properties, making it a compound of interest for further study.

Properties

Molecular Formula

C22H21FN4O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H21FN4O2/c1-15-12-21(29)27(14-20(28)25-19-8-6-18(23)7-9-19)22(24-15)26-11-10-16-4-2-3-5-17(16)13-26/h2-9,12H,10-11,13-14H2,1H3,(H,25,28)

InChI Key

TWNXHLVUCBRTCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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